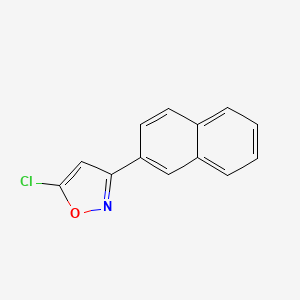

Isoxazole, 5-chloro-3-(2-naphthalenyl)-

Descripción

Significance of Isoxazole (B147169) Ring Systems in Contemporary Chemical Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and materials science. nih.govnih.gov This structural motif is present in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. lifechemicals.comresearchgate.net The unique electronic configuration of the isoxazole ring, characterized by its electron-rich nature and a labile N-O bond, imparts favorable pharmacological properties. nih.govresearchgate.net These properties are attributed to the ability of the two electronegative heteroatoms to form hydrogen bonds with biological targets, a feature not as readily accessible in other heterocyclic systems. researchgate.net

The versatility of the isoxazole scaffold has led to its incorporation into a multitude of therapeutic agents with diverse clinical applications. nih.gov Research has demonstrated the efficacy of isoxazole derivatives as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. nih.gov To date, at least 13 drugs containing the isoxazole moiety have been approved for market, including the antirheumatic drug Leflunomide and the antipsychotic agent Paliperidone. lifechemicals.com The continuous investigation into novel isoxazole derivatives highlights their significance in the development of new pharmaceutical agents to address unmet medical needs. nih.govwisdomlib.org Beyond pharmaceuticals, isoxazole derivatives have found applications as fluorescent sensors, ligands for asymmetric synthesis, and liquid crystals, underscoring their importance in materials science. lifechemicals.com

Overview of Substituted Isoxazoles as Versatile Synthetic Building Blocks

Substituted isoxazoles are highly valued as versatile building blocks in organic synthesis due to their inherent chemical functionalities. lifechemicals.comresearchgate.net The isoxazole ring system serves as a stable and readily modifiable scaffold, allowing for the synthesis of a wide range of complex molecules. researchgate.net The strategic placement of various substituents on the isoxazole ring can significantly influence the molecule's biological activity and physicochemical properties. nih.gov

The synthetic utility of isoxazoles stems from the reactivity of the ring itself, which can undergo various transformations. For instance, the weak N-O bond is susceptible to cleavage under certain conditions, providing access to other important functional groups like β-dicarbonyl compounds, enaminones, and γ-amino alcohols. nih.govlifechemicals.com This latent functionality makes isoxazoles valuable synthetic intermediates. lifechemicals.com

Numerous synthetic strategies have been developed for the construction of the isoxazole ring, with the 1,3-dipolar cycloaddition of alkynes and nitrile oxides being a primary method. researchgate.netnih.gov Advances in synthetic methodologies, including transition metal-catalyzed reactions and green chemistry approaches, have further expanded the accessibility and diversity of substituted isoxazoles. nih.gov These methods offer high regioselectivity and efficiency, facilitating the creation of libraries of isoxazole derivatives for drug discovery and other applications. nih.govresearchgate.net The ability to functionalize the isoxazole ring at its C-3, C-4, and C-5 positions through techniques like C-H activation or cross-coupling reactions further enhances its role as a versatile synthetic tool. nih.gov

Structure

3D Structure

Propiedades

Número CAS |

192432-81-8 |

|---|---|

Fórmula molecular |

C13H8ClNO |

Peso molecular |

229.66 g/mol |

Nombre IUPAC |

5-chloro-3-naphthalen-2-yl-1,2-oxazole |

InChI |

InChI=1S/C13H8ClNO/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |

Clave InChI |

NMZBHQBZRRIJCD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C=C(C=CC2=C1)C3=NOC(=C3)Cl |

Origen del producto |

United States |

Synthetic Strategies for Isoxazole, 5 Chloro 3 2 Naphthalenyl

Foundational Methodologies for Isoxazole (B147169) Core Formation

The principal routes for assembling the isoxazole heterocycle are well-documented and provide a robust framework for designing a synthesis for specifically substituted analogs like 5-chloro-3-(2-naphthalenyl)isoxazole.

One of the most powerful and widely used methods for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the combination of a nitrile oxide (a 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene, to form an isoxazole or isoxazoline, respectively. For the synthesis of Isoxazole, 5-chloro-3-(2-naphthalenyl)-, this would involve the reaction between a naphthalene-derived nitrile oxide and a chlorinated alkyne, or a naphthalenyl-alkyne and a chloro-substituted nitrile oxide precursor.

Nitrile oxides are highly reactive and unstable intermediates that are typically generated in situ to prevent dimerization into furoxans. Several methods are commonly employed for their generation from stable precursors.

The most frequent method is the base-mediated dehydrohalogenation of hydroximoyl chlorides, which are themselves prepared from the corresponding aldoximes. For the target molecule, this would begin with 2-naphthaldehyde, which is converted to 2-naphthaldehyde oxime. Subsequent chlorination would yield the N-hydroxy-2-naphthalenecarboximidoyl chloride, which, upon treatment with a non-nucleophilic base like triethylamine, generates the 2-naphthalenecarbonitrile oxide in situ.

Another common approach is the oxidation of aldoximes. Various oxidizing agents can be used, such as sodium hypochlorite (bleach) in a biphasic system, tert-butyl hypochlorite, or hypervalent iodine compounds. This method directly converts the aldoxime to the nitrile oxide without the need to isolate the hydroximoyl chloride intermediate.

Other methods for generating nitrile oxides include the reaction of diazocarbonyl compounds with nitrosyl transfer agents like tert-butyl nitrite (TBN) and the dehydration of primary nitro compounds.

| Precursor | Reagents/Conditions | Description |

| Hydroximoyl Halides | Triethylamine or other base | Base-mediated dehydrohalogenation is a classic and widely used method. |

| Aldoximes | Sodium hypochlorite (bleach), N-Chlorosuccinimide (NCS) | In situ oxidation provides a direct route to the nitrile oxide intermediate. |

| Primary Nitro Compounds | Phenyl isocyanate, acid chlorides | Dehydration of nitroalkanes generates the corresponding nitrile oxide. |

| Diazocarbonyl Compounds | tert-Butyl nitrite (TBN) | A catalyst-free method for generating nitrile oxides under mild conditions. |

The choice of the dipolarophile is crucial as it determines the substitution pattern at the C4 and C5 positions of the resulting isoxazole ring. To synthesize Isoxazole, 5-chloro-3-(2-naphthalenyl)-, an alkyne is required to form the aromatic isoxazole ring directly.

If the strategy involves 2-naphthalenecarbonitrile oxide as the dipole, a suitable chlorinated alkyne would be required as the dipolarophile. An example would be chloroacetylene or a related synthetic equivalent that can introduce the chlorine atom at the 5-position of the isoxazole.

Alternatively, the synthesis could start with a naphthalenyl-substituted alkyne, such as 2-ethynylnaphthalene. In this case, the cycloaddition would be performed with a nitrile oxide precursor that carries the functionality needed to install the 5-chloro group. For instance, the reaction with chloro(hydroxyimino)acetonitrile would generate the desired product.

The reactivity of the dipolarophile is influenced by its electronic properties. Electron-deficient alkynes often react readily with nitrile oxides. However, reactions with electron-rich alkynes, such as ynamides or ynol ethers, are also well-established. The use of catalysts, such as copper(I), can facilitate the cycloaddition, particularly in the case of terminal alkynes.

| Dipolarophile Type | Example | Resulting Product | Notes |

| Terminal Alkynes | Phenylacetylene | 3,5-Disubstituted Isoxazole | A common class of dipolarophiles used in isoxazole synthesis. |

| Internal Alkynes | Dimethyl acetylenedicarboxylate (DMAD) | 3,4,5-Trisubstituted Isoxazole | Often used to create highly functionalized isoxazoles. |

| Electron-Rich Alkynes | Ynamides, Ynol ethers | 4- or 5-Heterosubstituted Isoxazoles | Regioselectivity can be controlled by thermal or catalytic conditions. |

| Alkenes | Styrene | Isoxazoline | Yields a non-aromatic isoxazoline ring which can sometimes be oxidized to an isoxazole. |

The [3+2] cycloaddition of nitrile oxides with unsymmetrical alkynes can potentially yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. For the synthesis of Isoxazole, 5-chloro-3-(2-naphthalenyl)-, the 3,5-disubstituted isomer is the desired product.

Under thermal conditions, the regioselectivity is largely governed by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the outcome. Generally, the reaction of aryl nitrile oxides with terminal alkynes regioselectively yields the 3,5-disubstituted isoxazole due to both steric and electronic factors.

In the reaction between 2-naphthalenecarbonitrile oxide and chloroacetylene, the FMO interactions would strongly favor the formation of the 5-chloro-3-(2-naphthalenyl)isoxazole isomer. The larger orbital coefficient on the carbon atom of the nitrile oxide aligns with the larger coefficient on the unsubstituted carbon of the chloroacetylene.

While stereoselectivity is not a concern when using alkynes to form aromatic isoxazoles, it is a critical factor in reactions with alkenes to form isoxazolines, where new stereocenters can be created. In some cases, catalysts can be used to override the inherent regioselectivity of the thermal cycloaddition. For example, ruthenium catalysts have been shown to reverse the regioselectivity in reactions between nitrile oxides and electron-rich alkynes.

An alternative classical approach to the isoxazole core involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine or one of its derivatives. This method constructs the ring by forming two new bonds: a C=N bond (from condensation with one carbonyl) and a C-O bond (from intramolecular cyclization of the resulting oxime onto the second carbonyl).

To synthesize Isoxazole, 5-chloro-3-(2-naphthalenyl)-, this strategy would require a suitably substituted β-dicarbonyl compound. The starting material would be a 1-(2-naphthalenyl)-substituted 1,3-diketone. A plausible precursor would be 1-(naphthalen-2-yl)butane-1,3-dione.

The synthesis would proceed as follows:

Preparation of the β-Dicarbonyl : 1-(naphthalen-2-yl)butane-1,3-dione can be synthesized via a Claisen condensation between ethyl 2-naphthoate and acetone.

Condensation with Hydroxylamine : The diketone is then reacted with hydroxylamine hydrochloride in a suitable solvent, often with a base. The initial condensation can occur at either carbonyl group, but the subsequent cyclization and dehydration lead to the formation of the isoxazole ring. This reaction typically yields a mixture of regioisomers if the diketone is unsymmetrical. However, the electronics of the naphthalenyl group would likely direct the initial condensation to favor the formation of the 3-(2-naphthalenyl) substituted isoxazole.

Chlorination : The resulting 3-(2-naphthalenyl)-5-methylisoxazole would then need to be chlorinated at the 5-position. Direct chlorination of the isoxazole ring can be challenging. A more common approach is to use a β-ketoester or β-diketone that already contains the necessary functionality. For instance, using a chlorinated precursor like 4-chloro-1-(naphthalen-2-yl)butane-1,3-dione in the condensation with hydroxylamine would directly yield the target 5-chloro-3-(2-naphthalenyl)isoxazole.

This condensation method is a robust and often high-yielding route to isoxazoles, complementing the 1,3-dipolar cycloaddition strategy.

Condensation Reactions with Hydroxylamine Derivatives

Cyclization of Chalcones and Related α,β-Unsaturated Carbonyl Systems

A widely utilized and classical method for synthesizing the 3,5-disubstituted isoxazole core involves the cyclization of chalcones (1,3-diaryl-2-propen-1-ones) and their analogues. nih.govfao.orgosi.lv This strategy is based on the reaction of an α,β-unsaturated ketone with hydroxylamine hydrochloride, typically in an alkaline medium. nih.gov

The general synthesis begins with a Claisen-Schmidt condensation between an aryl ketone and an aryl aldehyde to form the chalcone intermediate. nih.gov For the target molecule, this would involve the condensation of 2-acetylnaphthalene with an appropriate aldehyde. The resulting chalcone is then treated with hydroxylamine (NH₂OH). The reaction proceeds via a nucleophilic addition of the hydroxylamine to the β-carbon of the enone system, followed by an intramolecular cyclization and subsequent dehydration to yield the isoxazole ring. nih.govresearchgate.net While this method is highly effective for producing 3,5-diarylisoxazoles, it does not directly yield the 5-chloro substituent. osi.lv The introduction of the chlorine atom would necessitate a subsequent halogenation step on the pre-formed isoxazole ring or the use of a specifically functionalized precursor.

Table 1: Overview of Isoxazole Synthesis from Chalcones

| Starting Materials | Reagents | Key Reaction Type | Product | Reference |

|---|---|---|---|---|

| Chalcones (α,β-unsaturated ketones) | Hydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., KOH, NaOH) | Condensation, Intramolecular Cycloaddition | 3,5-Disubstituted Isoxazoles | nih.gov |

| Aromatic ketone and aldehyde | Base (e.g., NaOH) for Claisen-Schmidt condensation | Aldol Condensation | Chalcone Intermediate | nih.gov |

Cycloisomerization Approaches for Isoxazole Scaffolds

Cycloisomerization reactions provide an atom-economical route to isoxazole scaffolds from linear precursors that already contain all the necessary atoms for the heterocyclic ring. These methods often rely on the use of catalysts to facilitate the ring-closing process.

Transition metals are potent catalysts for constructing heterocyclic systems through the cycloisomerization of functionalized alkynes. rsc.org For isoxazole synthesis, α,β-acetylenic oximes are common precursors. organic-chemistry.org Catalysts based on gold, copper, palladium, and iron have been shown to be effective. rsc.orgorganic-chemistry.orgacs.org

For instance, AuCl₃ has been used to catalyze the cycloisomerization of α,β-acetylenic oximes, yielding substituted isoxazoles under mild conditions. organic-chemistry.org This methodology allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the substitution pattern of the starting oxime. organic-chemistry.org Similarly, copper-catalyzed cyclizations of propargylamines to oximes followed by intramolecular cyclization afford a range of isoxazoles. organic-chemistry.org Palladium catalysts can be employed in multi-component reactions, coupling a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide to generate the isoxazole ring system. organic-chemistry.org

Table 2: Transition Metal Catalysts in Isoxazole Synthesis

| Catalyst | Precursor | Reaction Type | Reference |

|---|---|---|---|

| Gold (e.g., AuCl₃) | α,β-Acetylenic oximes | Cycloisomerization | organic-chemistry.org |

| Copper (e.g., CuCl) | Propargylamine-derived oximes | Oxidation/Intramolecular Cyclization | organic-chemistry.org |

| Palladium | Terminal alkyne, hydroxylamine, CO, aryl iodide | Four-component coupling | organic-chemistry.org |

| Iron (e.g., FeCl₂) | 3-Aryl-5-chloroisoxazole-4-carbonyl chlorides | Isomerization (ring transformation) | researchgate.net |

To circumvent issues associated with metal catalysts, such as cost and toxicity, metal-free synthetic routes to isoxazoles have been developed. rsc.org These strategies often involve cascade or tandem reactions initiated by non-metallic reagents.

One such approach is the desulfitative cyclization, where a cascade process under metal-free conditions leads to isoxazole formation. researchgate.netthieme-connect.com This can involve the reaction of aromatic alkynes with N-hydroxysulfonamides using a hypervalent iodine reagent as the oxidant. researchgate.netthieme-connect.com Another prominent metal-free method is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. rsc.org The nitrile oxide can be generated in situ from various precursors, such as aldoximes or hydroximoyl chlorides, avoiding the need for a metal catalyst. rsc.orgorganic-chemistry.org Microwave-assisted and ultrasonication methods have also been employed to promote these metal-free cyclizations, often leading to improved yields and shorter reaction times. rsc.org

Advanced Synthetic Approaches and Positional Functionalization Techniques

The synthesis of Isoxazole, 5-chloro-3-(2-naphthalenyl)- requires precise control over the introduction of the chloro-substituent at the C-5 position. This can be achieved either by building the ring from a chlorinated precursor or by direct halogenation of a pre-synthesized isoxazole core.

Strategic Introduction of Halogen Substituents, with Emphasis on Chlorine at C-5

The introduction of a chlorine atom at the C-5 position of the isoxazole ring is a critical step in the synthesis of the target compound. One effective strategy involves the reaction of 3-aryl-isoxazol-5(4H)-ones with a chlorinating agent. For example, treating a 3-aryl-isoxazol-5(4H)-one with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can efficiently produce the corresponding 3-aryl-5-chloroisoxazole. mdpi.com This method is advantageous as the isoxazol-5(4H)-one precursor can be readily synthesized from β-keto esters and hydroxylamine. This approach allows for the late-stage introduction of the chlorine atom onto a well-defined isoxazole scaffold.

Another route involves a one-pot synthesis starting from aldoximes and 2,3-dichloro-1-propene, where the latter serves as both a reagent and a solvent, to yield 3-substituted-5-chloromethylisoxazoles. researchgate.net While this provides a chloromethyl group, subsequent chemical transformations would be required to obtain the desired 5-chloro functionality.

Direct Halogenation Methodologies

Direct halogenation of a pre-formed 3-(2-naphthalenyl)isoxazole is another viable, though potentially less regioselective, approach. The C-5 position of the isoxazole ring is susceptible to electrophilic attack under certain conditions. However, direct chlorination often requires activation or specific reaction conditions to achieve high selectivity for the C-5 position over the C-4 position.

Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes using N-chlorosuccinimide (NCS) has been reported for the synthesis of 4-chloroisoxazoles. researchgate.net For C-5 chlorination, oxidative chlorination of precursors like 5-(benzylthio)-3-arylisoxazoles has been studied as a route to isoxazole-5-sulfonyl chlorides, indicating the reactivity of the C-5 position. researchgate.net A more direct method involves the reaction of 1,1-dichlorocyclopropanes with N-hydroxy-sulfuric acid imidoamide (NOHSO₄) in nitromethane, which has been shown to produce 5-chloroisoxazoles. chemicalbook.com This reaction provides a direct pathway to the 5-chloro-substituted isoxazole ring from acyclic precursors. chemicalbook.com

Table 3: Methods for C-5 Chlorination of Isoxazoles

| Method | Precursor | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Chlorination of Isoxazolone | 3-Aryl-isoxazol-5(4H)-one | POCl₃ or SOCl₂ | 3-Aryl-5-chloroisoxazole | mdpi.com |

| From Dichlorocyclopropanes | 1,1-Dichlorocyclopropane derivative | NOHSO₄ in Nitromethane | 5-Chloroisoxazole | chemicalbook.com |

| Oxidative Chlorination | 5-(Benzylthio)-3-arylisoxazole | Chlorinating agent | Isoxazole-5-sulfonyl chloride | researchgate.net |

Transformations from Halogen-Containing Precursors

The synthesis of 5-chloro-3-substituted isoxazoles often employs halogen-containing precursors, which serve as versatile intermediates. A common method involves the oxidative chlorination of 5-(benzylthio)isoxazoles. This reaction can lead to a mixture of isoxazole-5-sulfonyl chlorides and 4-chloroisoxazole-5-sulfonyl chlorides, with the product ratio influenced by the substituent at the C-3 position of the isoxazole ring. nuph.edu.uaresearchgate.net For instance, the synthesis of 4-chloro-5-(chlorosulfonyl)isoxazoles in acceptable yields can be achieved through a preliminary chlorination of 5-benzylthioisoxazoles with N-chlorosuccinimide, followed by oxidative chlorination. nuph.edu.uaresearchgate.net

Another approach starts from isoxazol-5(4H)-ones, which can be converted to 5-chloroisoxazoles. nih.gov A general procedure involves adding triethylamine dropwise to a suspension of the isoxazol-5(4H)-one in phosphorus oxychloride at 0 °C. The mixture is then heated, and after workup, the desired 5-chloroisoxazole is obtained and can be purified by column chromatography. nih.gov These 5-chloroisoxazoles are valuable starting materials for further transformations, such as the synthesis of 2H-azirine-2-carboxylic acid derivatives. nih.govmdpi.com

| Precursor Type | Reagents | Product | Reference |

| 5-(Benzylthio)isoxazoles | Gaseous chlorine | Isoxazole-5-sulfonyl chlorides and 4-chloroisoxazole-5-sulfonyl chlorides | nuph.edu.uaresearchgate.net |

| 5-(Benzylthio)isoxazoles | N-Chlorosuccinimide, then oxidative chlorination | 4-Chloro-5-(chlorosulfonyl)isoxazoles | nuph.edu.ua |

| Isoxazol-5(4H)-ones | Triethylamine, Phosphorus oxychloride | 5-Chloroisoxazoles | nih.gov |

Naphthalenyl Moiety Integration at the C-3 Position

The introduction of the naphthalenyl group at the C-3 position of the isoxazole ring is a critical step in the synthesis of the target compound. Several methodologies have been developed to achieve this, including the use of naphthalene-substituted synthons, cross-coupling reactions, and the generation of nitrile oxide precursors from naphthalene (B1677914) derivatives.

One direct method involves the use of synthons that already contain the naphthalene moiety. For example, naphthalene-based 1,3-dicarbonyl compounds can react with hydroxylamine to form the isoxazole ring with the naphthalene group at the C-3 position. ijmspr.in The synthesis of 1-(1-hydroxynaphthalen-2-yl)-3-substituted propane-1,3-diones can be achieved, which then undergo cyclization with hydroxylamine hydrochloride to yield 2-(5-substituted-isoxazol-3-yl)naphthalen-1-ols. ijmspr.in This approach allows for the direct incorporation of the naphthalene scaffold into the isoxazole structure.

Similarly, the Sugasawa reaction can be employed to synthesize 1-acyl-2-aminonaphthalenes, which can be further reduced to naphthalene-based amino-alcohols. mdpi.com These synthons can then be used in subsequent reactions to construct the desired isoxazole-containing steroidal structures. mdpi.com

Transition metal-catalyzed cross-coupling reactions offer a powerful tool for attaching the naphthalene group to a pre-formed isoxazole ring. researchgate.net The Suzuki-Miyaura cross-coupling reaction, for instance, has been successfully used for the functionalization of isoxazole derivatives. researchgate.net This methodology can be applied to couple a naphthalenylboronic acid or its ester with a halogenated isoxazole precursor, typically a 3-bromo or 3-iodoisoxazole, in the presence of a palladium catalyst and a base. This approach is highly versatile and allows for the introduction of a wide range of substituted naphthalene moieties. nih.gov

A widely used and efficient method for isoxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. mdpi.comclockss.orgnih.gov To introduce the naphthalenyl group at the C-3 position, a naphthalene-derived nitrile oxide is generated in situ. This is typically achieved by the dehydration of a naphthalene aldoxime, which can be prepared from the corresponding naphthalene aldehyde. nih.gov The in situ generated naphthalene nitrile oxide then reacts with a suitable dipolarophile, such as an alkyne, to form the 3-(2-naphthalenyl)isoxazole ring system. mdpi.com For example, 1-naphthyl carboaldehyde oxime has been successfully used to synthesize the corresponding isoxazoline. nih.gov

One-Pot and Cascade Reaction Sequences for Complex Isoxazole Structures

A convenient one-pot, three-component synthesis of 3,5-disubstituted isoxazoles involves the reaction of an acid chloride, a terminal alkyne, and hydroxylamine hydrochloride, catalyzed by a Pd(PPh3)2Cl2/CuI system. clockss.org This tandem reaction proceeds through the initial Sonogashira coupling of the acid chloride and terminal alkyne to form an α,β-unsaturated ynone, which then undergoes in situ cyclocondensation with hydroxylamine to yield the isoxazole. clockss.org

Multicomponent reactions under ultrasonic irradiation have also emerged as a powerful green chemistry approach for synthesizing isoxazole derivatives. nih.gov For instance, a one-pot, five-component strategy using a CaCl2/K2CO3 catalytic system has been developed to synthesize 3,5-disubstituted isoxazole secondary sulfonamides from hydroxylamine hydrochloride, aromatic aldehydes, primary amines, propargyl bromide, and saccharin. mdpi.com

| Reaction Type | Key Features | Resulting Structure | Reference |

| One-Pot Three-Component | Pd/Cu catalyzed coupling-cyclocondensation of acid chloride, terminal alkyne, and hydroxylamine hydrochloride. | 3,5-Disubstituted Isoxazoles | clockss.org |

| One-Pot Five-Component | CaCl2/K2CO3 catalysis under ultrasonic irradiation involving hydroxylamine, aldehyde, amine, propargyl bromide, and saccharin. | Isoxazole Secondary Sulfonamides | mdpi.com |

| Intramolecular Cycloaddition | Metal-free intramolecular cycloaddition of propargyl-substituted methyl azaarenes with tert-butyl nitrite. | Isoxazole-Fused Tricyclic Quinazoline Alkaloids | nih.gov |

| Cascade Reaction | Ring opening and ring closing cascade mechanism of isoxazole-based precursors. | Functionalized Pyrrole and Isoquinoline Derivatives | researchgate.net |

Green Chemistry Considerations in Isoxazole Synthesis

In recent years, there has been a significant shift towards developing environmentally friendly synthetic methods for isoxazole derivatives, aligning with the principles of green chemistry. bohrium.comeurekaselect.com Traditional methods often rely on hazardous solvents and reagents, prompting the exploration of greener alternatives. nih.govbohrium.com

Microwave-assisted synthesis has been shown to be a sustainable technique for preparing isoxazole derivatives from chalcones. eurekaselect.comnih.gov This method often leads to higher yields, increased selectivity, and significantly reduced reaction times compared to conventional heating. eurekaselect.comnih.gov

Ultrasonic irradiation is another eco-friendly approach that has been successfully applied to the synthesis of isoxazoles. nih.govmdpi.com Sonochemistry can enhance reaction rates, improve yields, and reduce energy consumption. nih.gov It also allows for the use of greener solvents, such as water, or even solvent-free conditions, minimizing the environmental impact. mdpi.com For example, a one-pot, three-step reaction using KI/Oxone as a catalyst in water under sonication has been used to prepare N-saccharin isoxazole derivatives. mdpi.com

The use of water as a solvent and the development of reusable catalysts are also key aspects of green isoxazole synthesis. mdpi.combohrium.com Water-mediated one-pot reactions, sometimes with catalysts like polyethylene glycol (PEG-400), have been developed for synthesizing isoxazolyl pyrroles. bohrium.com Furthermore, solvent-free syntheses using catalysts like nano-titania-supported sulfonic acid have been explored for producing isoxazole analogues. bohrium.com

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods. abap.co.inlew.ro This technology utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy efficiently, leading to rapid and uniform heating. abap.co.inijpsjournal.com For the synthesis of isoxazoles, microwave irradiation is frequently applied to the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or to the cyclization of intermediates like chalcones with hydroxylamine. nih.govresearchgate.net

The synthesis of isoxazole derivatives often proceeds through the reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydroxylamine hydrochloride. researchgate.net Microwave irradiation can significantly shorten the reaction time for this transformation from hours to minutes. researchgate.netzenodo.org For instance, various chalcones reacting with hydroxylamine hydrochloride in an ethanolic sodium hydroxide solution under microwave irradiation (210 W) afforded the corresponding isoxazole derivatives in just 10-15 minutes. abap.co.in

Another primary route is the 1,3-dipolar cycloaddition. A study reported the synthesis of 3,5-disubstituted isoxazoles by reacting aryl aldehydes with hydroxylamine hydrochloride to form oximes. These oximes are then converted to nitrile oxides in situ, which react with alkynes under microwave irradiation to yield the isoxazole ring. nih.gov While a specific protocol for Isoxazole, 5-chloro-3-(2-naphthalenyl)- is not detailed, analogous syntheses of complex isoxazoles, such as naphthopyrano[2,3-d]pyrimidin-11(12H)-one containing isoxazoles, have been successfully performed under microwave conditions. mdpi.com

Table 1: Examples of Microwave-Assisted Isoxazole Synthesis

| Reactants | Conditions | Product | Yield | Time | Reference |

|---|---|---|---|---|---|

| Substituted Chalcones, Hydroxylamine Hydrochloride | Ethanolic NaOH, Microwave (210 W) | Substituted Isoxazole Derivatives | Not specified | 10-15 min | abap.co.in |

| 1,3-Propanediones, Hydroxylamine Hydrochloride | Ethanol, Microwave (680 W) | 3-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-chromen-4-ones | 72% | 2.5 min | zenodo.org |

| N-propargylated Naphthopyrano-pyrimidinone, Arylnitrile oxides | Cu(I) catalyst, Microwave (100 °C, 150 W) | Naphthopyrano[2,3-d]pyrimidin-11(12H)-one Isoxazole Conjugates | Moderate to excellent | Not specified | mdpi.com |

Ultrasound-Promoted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green energy source that can enhance reaction rates and yields. nih.gov The phenomenon responsible for this enhancement is acoustic cavitation—the formation, growth, and violent collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. researchgate.net This method has been successfully applied to various heterocyclic syntheses, including isoxazoles, often resulting in shorter reaction times and milder conditions. nih.govmdpi.com

Ultrasound irradiation can promote the 1,3-dipolar cycloaddition reaction, a key step in isoxazole synthesis. One-pot, three-component syntheses of isoxazolines (the dihydro derivatives of isoxazoles) have been efficiently carried out under ultrasonic activation. nih.gov For example, a reaction involving an aromatic aldehyde, hydroxylamine hydrochloride, and an alkene in an aqueous ethanol solution using trichloroisocyanuric acid (TCCA) as an oxidant proceeds smoothly under ultrasound to give isoxazolines in good to excellent yields. nih.gov Similarly, the synthesis of 3,5-disubstituted isoxazole sulfonamides has been achieved in water via a one-pot, five-component reaction under ultrasound irradiation, demonstrating the versatility of this technique for creating complex molecules. researchgate.net

A specific example involves the synthesis of 3-(5-chloro/phenoxy-3-methyl-1-phenyl-4-pyrazolyl)isoxazole derivatives. This process used a 1,3-dipolar cycloaddition reaction that was assisted by ultrasound, highlighting its applicability for synthesizing chlorinated heterocyclic systems. mdpi.com The use of ultrasound often improves yields and reduces reaction times significantly compared to conventional stirring methods. researchgate.net

Table 2: Examples of Ultrasound-Promoted Isoxazole/Isoxazoline Synthesis

| Reactants | Conditions | Product | Yield | Time | Reference |

|---|---|---|---|---|---|

| Aromatic aldehydes, Hydroxylamine hydrochloride, Alkenes | TCCA, EtOH-water, Ultrasound | Isoxazoline-sulfonamide hybrids | Good to excellent | Short | nih.gov |

| Aldehyde, Hydroxylamine hydrochloride, Propargyl bromide, Primary amine, Saccharin | CaCl₂/K₂CO₃, Water, Ultrasound (sonotrode) | 3,5-Disubstituted Isoxazole Secondary Sulfonamides | 75-96% | 13-17 min | researchgate.net |

| Aromatic aldehydes, Hydroxylamine hydrochloride, 4-(Allyloxy)azobenzene | SDIC, Water, Ultrasound (47 kHz) | Azo-isoxazolines | 75-90% | 25-30 min | mdpi.com |

Metal-Free Catalysis and Methodologies

While metal catalysts, particularly copper(I) and ruthenium(II), are widely used for isoxazole synthesis via [3+2] cycloaddition, there is a growing emphasis on developing metal-free alternatives. nih.govrsc.org This shift is driven by the desire to avoid the costs, toxicity, and challenges associated with removing residual metals from the final products, which is especially critical in pharmaceutical synthesis. rsc.org

The cornerstone of metal-free isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile (e.g., an alkyne or alkene). nih.gov Nitrile oxides can be generated in situ from aldoximes using common oxidants or from hydroximoyl halides via base-mediated dehydrohalogenation, thus avoiding the need for a metal catalyst. nih.gov Several methodologies focus on green and mild conditions. For example, a base-mediated, metal-free synthesis of aminoisoxazoles has been developed for multigram scale production, where the nitrile oxide is generated in situ and reacts regioselectively with enamines. nih.gov

Furthermore, some reactions can proceed without any catalyst at all. An efficient synthesis of 5-arylisoxazole derivatives, including a 3-(naphthalen-2-yl) precursor, was achieved by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride simply by heating in aqueous media. nih.govnih.gov This method offers advantages such as an easy work-up, mild conditions, high yields, and environmental friendliness. nih.gov

Table 3: Examples of Metal-Free Isoxazole Synthesis

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, Hydroxylamine hydrochloride | Water, 50 °C, 2 h | 5-(Naphthalen-2-yl)isoxazole | 91% | nih.govresearchgate.net |

| Hydroximoyl halides, Dipolarophiles (alkynes/enamines) | Base-mediated (e.g., NaHCO₃), Ambient temperature | 3,5-Disubstituted or Aminoisoxazoles | Varies | nih.gov |

| Carboxylic acids, Aniline, Ethyl-2-chloro-2-(hydroxyimino)acetate | DCC/DMAP coupling, then Microwave irradiation | Substituted Isoxazoles | Varies | nih.gov |

Reactions in Aqueous or Solvent-Free Media

The principles of green chemistry encourage the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and environmentally harmful. researchgate.net Water is an ideal green solvent as it is inexpensive, non-toxic, and non-flammable. Alternatively, performing reactions under solvent-free conditions minimizes waste generation entirely. mdpi.com

The synthesis of isoxazoles in aqueous media has been shown to be highly effective. A clean and efficient method for preparing 5-arylisoxazole derivatives involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water, without any catalyst. nih.govresearchgate.net This protocol was successfully applied to synthesize 5-(naphthalen-2-yl)isoxazole in 91% yield. nih.gov The reaction proceeds smoothly at 50 °C, and the product can often be collected by simple filtration. researchgate.net The use of sodium chloride (NaCl) aqueous solution as a green medium has also been reported for the synthesis of related 4-arylideneisoxazol-5-ones. researchgate.net

Solvent-free synthesis, often coupled with energy sources like ultrasound or microwave irradiation, represents another green approach. mdpi.com A one-pot Mannich-type reaction to synthesize isoxazole derivatives has been conducted under ultrasound irradiation without any solvent or catalyst, significantly accelerating the reaction. mdpi.com Similarly, "flash" solvent-free synthesis of triazoles (a related five-membered heterocycle) using a supported catalyst demonstrates the potential of this approach for clean and rapid heterocycle formation. mdpi.com These methods are highly atom-economical and align well with the goals of sustainable chemistry.

Table 4: Examples of Isoxazole Synthesis in Aqueous or Solvent-Free Media

| Reactants | Conditions | Product | Yield | Medium | Reference |

|---|---|---|---|---|---|

| 3-(Dimethylamino)-1-arylprop-2-en-1-ones, Hydroxylamine hydrochloride | 50 °C, 2 h | 5-Arylisoxazoles | 84-93% | Aqueous | researchgate.net |

| 5-Methylisoxazol-3-amine, Fluorobenzaldehyde, Dialkyl phosphite | Ultrasound (25 kHz, 500 W) | 1-[(5-methylisoxazol-3-yl)amino]-1-(fluorophenyl)methanephosphonates | 85-94% | Solvent-free | mdpi.com |

| Hydroxylamine hydrochloride, Aromatic aldehydes, Ethyl acetoacetate | NaCl, 25 °C, 25 min | 4-Arylideneisoxazol-5(4H)-ones | 98% | Aqueous | researchgate.net |

Reaction Chemistry and Transformation Pathways of Isoxazole, 5 Chloro 3 2 Naphthalenyl

Ring Opening Reactions and Subsequent Derivatizations

The isoxazole (B147169) ring, while aromatic, possesses a labile N-O bond that makes it susceptible to cleavage under various conditions, leading to a diverse array of open-chain and rearranged products. For 5-chloroisoxazoles, these transformations are a key aspect of their synthetic utility.

Reductive cleavage of the N-O bond is a characteristic reaction of isoxazoles, typically leading to the formation of β-enaminones or related 1,3-dicarbonyl compounds. While specific studies on Isoxazole, 5-chloro-3-(2-naphthalenyl)- are not extensively documented, the general mechanism involves the use of various reducing agents. Catalytic hydrogenation (e.g., using H₂ with catalysts like Palladium on carbon) is a common method for this transformation. The reaction proceeds by initial reduction of the N-O bond, followed by tautomerization to yield a stable open-chain product.

Another documented method for the reductive ring opening of isoxazoles involves the use of molybdenum hexacarbonyl, Mo(CO)₆. This method has been successfully applied to 3,5-disubstituted isoxazoles to yield β-diketone moieties after acidic hydrolysis. It is plausible that 5-chloro-3-(2-naphthalenyl)isoxazole could undergo a similar transformation, yielding a polyfunctional open-chain compound.

A significant transformation pathway for 5-chloroisoxazoles involves an iron(II)-catalyzed isomerization rather than a simple reductive cleavage. This reaction does not result in a simple open-chain compound but rather in a ring contraction to a highly strained and reactive 2H-azirine derivative. Specifically, treatment of 3-aryl-5-chloroisoxazoles with iron(II) chloride (FeCl₂) catalyzes an isomerization to form 3-aryl-2H-azirine-2-carbonyl chlorides. nih.govmdpi.comresearchgate.netnih.gov This reaction represents a significant derivatization pathway originating from the cleavage of the isoxazole ring's internal bonds.

The isoxazole ring can undergo cleavage under basic conditions, often initiated by the attack of a nucleophile at the C5 position. For 5-chloroisoxazoles, the chlorine atom acts as a leaving group, facilitating nucleophilic attack. However, a more common pathway involves the abstraction of the proton at the C4 position, particularly in isoxazolium salts, leading to ring scission.

In the case of 5-chloro-3-arylisoxazoles, strong bases can promote elimination or substitution reactions. While direct base-mediated ring scission to form β-ketonitriles is a known reaction for some isoxazole derivatives, the reactivity of 5-chloroisoxazoles often leads to other products. For instance, reaction with amines can lead to the substitution of the chlorine to form 5-aminoisoxazoles, which can then be isomerized to 2H-azirine-2-carboxamides. nih.gov

Direct hydrolysis with a base like sodium hydroxide would be expected to attack the electrophilic C5 position, potentially leading to an intermediate isoxazol-5-one, which could then undergo further ring opening. The general mechanism for base-catalyzed hydrolysis of related heterocyclic systems suggests that the reaction is highly dependent on the substrate and conditions, potentially leading to a mixture of products. viu.ca

The cleavage of the isoxazole ring in 5-chloro-3-(2-naphthalenyl)isoxazole provides a pathway to valuable polyfunctionalized open-chain compounds.

From Reductive Cleavage : Catalytic hydrogenation would be expected to cleave the N-O bond to initially form an enamino ketone. Subsequent hydrolysis of the chloro-substituted enamine moiety and the imine functionality would ultimately yield a 1,3-dicarbonyl compound, specifically a β-ketoamide or β-diketone derivative of naphthalene (B1677914).

From Base-Mediated Cleavage : A hypothetical base-mediated ring opening, if it proceeds via attack at C5 and subsequent N-O bond cleavage, could lead to the formation of a β-ketonitrile. This transformation is a synthetically valuable method for producing these important precursors. researchgate.netorganic-chemistry.orgyoutube.comyoutube.comyoutube.com The resulting compound would be 3-(2-naphthalenyl)-3-oxopropanenitrile.

From Isomerization : The iron-catalyzed isomerization to a 3-(2-naphthalenyl)-2H-azirine-2-carbonyl chloride is a prime example of forming a highly functionalized, albeit cyclic, intermediate. nih.govmdpi.comresearchgate.netnih.gov This azirine derivative is a potent electrophile and can react with various nucleophiles (amines, alcohols, water) to generate a wide range of polyfunctionalized open-chain amides, esters, and carboxylic acids after subsequent ring opening of the strained azirine. nih.govmdpi.comresearchgate.netnih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole Ring System

The isoxazole ring is generally considered electron-deficient, which deactivates it towards electrophilic substitution compared to benzene. However, reactions can occur, typically at the C4 position, which is the most electron-rich carbon.

Further halogenation of 5-chloro-3-(2-naphthalenyl)isoxazole is expected to occur at the C4 position. Studies on 3,5-diarylisoxazoles have shown that the C4 position can be effectively halogenated using N-halosuccinimides (NBS for bromination, NCS for chlorination, and NIS for iodination) in acetic acid. A strong acid catalyst may be required for efficient halogenation depending on the electronic nature of the aryl substituents.

The reaction proceeds via a typical electrophilic aromatic substitution mechanism, where the halogenating agent attacks the electron-rich C4 position of the isoxazole ring. Given that the 3-(2-naphthalenyl) group is an aryl substituent, this methodology is expected to be applicable.

| Reagent | Halogen Introduced | Position | Expected Product |

| N-Bromosuccinimide (NBS) | Bromine | C4 | Isoxazole, 4-bromo-5-chloro-3-(2-naphthalenyl)- |

| N-Chlorosuccinimide (NCS) | Chlorine | C4 | Isoxazole, 4,5-dichloro-3-(2-naphthalenyl)- |

| N-Iodosuccinimide (NIS) | Iodine | C4 | Isoxazole, 5-chloro-4-iodo-3-(2-naphthalenyl)- |

This table is based on the known reactivity of analogous 3,5-diarylisoxazoles.

Direct C-alkylation of the isoxazole ring via Friedel-Crafts type reactions is generally difficult due to the electron-deficient nature of the ring and potential complexation of the Lewis acid catalyst with the ring nitrogen. No specific examples for the C-alkylation of 5-chloro-3-arylisoxazoles are readily available.

N-alkylation or N-methylation of the isoxazole nitrogen atom is also not a typical reaction pathway. The lone pair of electrons on the nitrogen atom is part of the aromatic sextet, making it significantly less nucleophilic than the nitrogen in non-aromatic heterocycles. To achieve N-alkylation, the isoxazole would first need to be activated, for example, by conversion to a more reactive species. However, under typical alkylating conditions, reaction at other sites or no reaction is more likely. There is no specific literature detailing the successful N-methylation of a neutral isoxazole ring of this type.

Cycloaddition and Cyclization Reactivity of Isoxazole Derivatives

The isoxazole ring and its precursors are frequently involved in cycloaddition reactions, which are fundamental to their synthesis. nih.gov The most common route to the isoxazole core is the [3+2] cycloaddition (1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne or alkene. benthamdirect.comnih.govresearchgate.net

While the pre-formed 5-chloro-3-(2-naphthalenyl)isoxazole is less likely to act as the 1,3-dipole itself, its derivatives can participate in various cyclization and annulation reactions. Research has shown that isoxazoles can be converted into other heterocyclic systems through cycloaddition protocols. For example, a method for converting isoxazoles into multisubstituted thiazoles has been achieved through an ammonium iodide-catalyzed formal [3+2] cycloaddition reaction. acs.org This transformation involves a skeletal rearrangement, demonstrating the isoxazole's role as a synthon for other five-membered heterocycles. acs.org

Furthermore, transition metal-catalyzed ring-opening and annulation of isoxazoles can lead to the formation of valuable functionalized heterocycles like pyrroles and pyridines. acs.org These reactions leverage the inherent reactivity of the isoxazole's N-O bond. acs.org The specific nature of the substituents on the starting isoxazole dictates the feasibility and outcome of these transformations. For a derivative like 5-chloro-3-(2-naphthalenyl)isoxazole, the naphthalenyl group would be incorporated into the final fused ring system, offering a pathway to complex polycyclic aromatic heterocycles.

Below is a table summarizing representative cycloaddition reactions involving isoxazole synthesis and transformation.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| [3+2] Cycloaddition | Nitrile Oxides + Alkynes | Cerium Ammonium Nitrate (CAN) | Substituted Isoxazoles | researchgate.net |

| [3+2] Cycloaddition | Nitrile Oxides + Ynamides | Cu(I)-free | 3,5-Disubstituted Isoxazoles | nih.gov |

| Formal [3+2] Cycloaddition | Isoxazoles + Thioamides | Ammonium Iodide | Multisubstituted Thiazoles | acs.org |

| Ring-Opening Annulation | Isoxazoles + Alkynes | Fe(III), Microwave | 1,4-Diacyl Pyrroles | acs.org |

Rearrangement Reactions of Isoxazole Frameworks

The isoxazole framework is known to undergo a variety of rearrangement reactions, often induced photochemically or thermally, leading to the formation of isomeric heterocycles. nih.govnih.gov These transformations typically proceed through the cleavage of the weak N-O bond. benthamdirect.comnih.gov

A significant pathway is the photochemical isomerization of isoxazoles into oxazoles, which proceeds via an acyl azirine intermediate formed upon homolysis of the O-N bond. nih.gov The efficiency and outcome of these photoisomerizations are highly dependent on the substituents present on the isoxazole ring. chemrxiv.org For instance, the selection of substituents can be used to control the equilibrium between the isoxazole and a carbonyl-2H-azirine, potentially avoiding irreversible rearrangement to an oxazole. chemrxiv.org

Another important photochemical rearrangement converts trisubstituted isoxazoles into ketenimines. nih.gov These highly reactive ketenimines can be isolated using continuous flow photochemical processes and serve as valuable intermediates for synthesizing other heterocycles, such as pharmaceutically relevant pyrazoles. nih.gov

Base-catalyzed rearrangements are also known. A novel isoxazole-oxazole ring transformation was observed in the conversion of an ethyl 5-hydroxyisoxazole-4-carboxylate derivative into a 4-cyano-oxazole, proceeding via a Beckmann-type rearrangement. rsc.org Additionally, isoxazoles can be transformed into other heterocycles like thiazoles through skeletal rearrangement under catalytic conditions. acs.org

The following table outlines key rearrangement reactions of the isoxazole framework.

| Reaction Type | Starting Material | Conditions | Key Intermediate(s) | Product | Reference |

| Photoisomerization | Trisubstituted Isoxazoles | UV Light (200-330 nm) | Acyl Azirine | Oxazoles | nih.gov |

| Photochemical Rearrangement | Trisubstituted Isoxazoles | Continuous Flow Photoreactor | Ketenimine | Pyrazoles | nih.gov |

| Base-Catalyzed Rearrangement | Ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylate | Base | Not specified | 4-cyano-5-methyloxazol-2-ylacetic acid | rsc.org |

| Catalytic Skeletal Rearrangement | Isoxazoles | Ammonium Iodide | Not specified | Thiazoles | acs.org |

Functional Group Interconversions on Side Chains

Functional group interconversions on the side chains of a heterocyclic compound are crucial for late-stage functionalization and the generation of molecular diversity. nih.gov For 5-chloro-3-(2-naphthalenyl)isoxazole, the naphthalenyl moiety provides a large, aromatic surface that can be chemically modified, assuming the isoxazole ring remains intact under the reaction conditions.

The naphthalenyl ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. The directing effects of the isoxazole ring attached at the C2 position would influence the regioselectivity of these substitutions on the naphthalene core. Typically, such reactions would occur at positions that are electronically activated and sterically accessible.

Furthermore, if substituents are already present on the naphthalenyl ring, they can be transformed into other functional groups. vanderbilt.edu For example, a nitro group could be reduced to an amine, which could then be further derivatized. A hydroxyl group could be converted to an ether or ester. These transformations are standard in organic synthesis and allow for the fine-tuning of the molecule's properties. vanderbilt.eduresearchgate.net

An example of modifying a side chain attached to an isoxazole core is the synthesis of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives. nih.gov This process involves the oxidation of a (3-arylisoxazol-5-yl)methanol to an aldehyde, which is then used to construct the quinoline ring system, demonstrating that complex chemistry can be performed on a side chain without disrupting the isoxazole. nih.gov

The following table provides examples of common functional group interconversions that could potentially be applied to the naphthalenyl side chain.

| Reaction Class | Substrate Functional Group | Reagents | Product Functional Group | Reference |

| Reduction | Azide (R-N₃) | H₂, Pd/C or LiAlH₄ | Amine (R-NH₂) | vanderbilt.edu |

| Reduction | Nitrile (R-CN) | H₂, PtO₂/C or LiAlH₄ | Primary Amine (R-CH₂NH₂) | vanderbilt.edu |

| Oxidation | Alcohol (R-CH₂OH) | Jones Reagent (CrO₃/H₂SO₄) | Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) | nih.gov |

| Nucleophilic Substitution | Halide (R-X) | KCN | Nitrile (R-CN) | vanderbilt.edu |

| C-C Bond Formation | Aryl Halide | Arylstannanes | Biaryl | nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of Isoxazole (B147169), 5-chloro-3-(2-naphthalenyl)-. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete assignment of all proton and carbon nuclei can be achieved.

The ¹H-NMR spectrum of Isoxazole, 5-chloro-3-(2-naphthalenyl)- is expected to exhibit distinct signals corresponding to the isoxazole ring proton and the seven protons of the naphthalenyl moiety.

The isoxazole ring contains a single proton at the C4 position. In related 3,5-disubstituted isoxazoles, this proton typically appears as a sharp singlet. For instance, in 5-(naphthalen-2-yl)-3-phenylisoxazole, the isoxazole proton (H-4) resonates at δ 6.95 ppm, while in 5-(3-chlorophenyl)-3-phenylisoxazole, it appears at δ 6.84 ppm. rsc.org Based on these analogs, the H-4 proton of the target compound is predicted to have a chemical shift in the range of δ 6.8-7.0 ppm.

The seven protons of the 2-naphthalenyl group will present a more complex pattern in the aromatic region of the spectrum, typically between δ 7.5 and 8.5 ppm. The signals are characterized by multiplets due to spin-spin coupling between adjacent protons. In the analogous 5-(naphthalen-2-yl)-3-phenylisoxazole, the naphthalenyl protons appear as a series of multiplets, including a characteristic singlet for the H-1' proton at δ 8.37 ppm and a complex multiplet for the remaining six protons between δ 7.49 and 7.96 ppm. rsc.org A similar complex pattern is anticipated for Isoxazole, 5-chloro-3-(2-naphthalenyl)-.

Table 1: Predicted ¹H-NMR Chemical Shifts for Isoxazole, 5-chloro-3-(2-naphthalenyl)- Data inferred from analogous compounds. rsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Isoxazole H-4 | 6.8 - 7.0 | Singlet (s) |

| Naphthalenyl H-1' | ~8.4 | Singlet (s) |

| Naphthalenyl H-Ar | 7.5 - 8.0 | Multiplet (m) |

The ¹³C-NMR spectrum provides essential information about the carbon skeleton of the molecule. Thirteen distinct carbon signals are expected for Isoxazole, 5-chloro-3-(2-naphthalenyl)-.

The isoxazole ring carbons (C-3, C-4, and C-5) have characteristic chemical shifts.

C-3: This carbon, bonded to the naphthalenyl group, is expected to be significantly downfield. In analogs like 5-(naphthalen-2-yl)-3-phenylisoxazole, the C-3 signal is at δ 163.0 ppm. rsc.org

C-5: The presence of the electronegative chlorine atom will deshield this carbon, shifting it downfield. In 5-chloro-3-phenyl substituted isoxazoles, the C-5 resonance is typically found around δ 155.1 ppm. mdpi.com

C-4: This carbon, bonded to a proton, will appear further upfield. In various 3,5-disubstituted isoxazoles, the C-4 signal is consistently observed in the δ 97-100 ppm range. rsc.orgmdpi.com

The ten carbons of the naphthalenyl ring will produce a series of signals in the aromatic region (approximately δ 120-135 ppm), with quaternary carbons showing distinct chemical shifts from the protonated carbons. For 5-(naphthalen-2-yl)-3-phenylisoxazole, these signals span from δ 122.9 to 133.9 ppm. rsc.org

Table 2: Predicted ¹³C-NMR Chemical Shifts for Isoxazole, 5-chloro-3-(2-naphthalenyl)- Data inferred from analogous compounds. rsc.orgmdpi.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Isoxazole C-3 | ~163 |

| Isoxazole C-5 | ~155 |

| Isoxazole C-4 | 97 - 100 |

| Naphthalenyl C-Ar | 122 - 135 |

To unambiguously assign all proton and carbon signals, especially within the complex naphthalenyl spin system, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons within the naphthalenyl group, allowing for the sequential assignment of its aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of protonated carbons in both the isoxazole and naphthalenyl rings (e.g., linking the H-4 signal to the C-4 signal).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons by observing their correlations to nearby protons. For example, correlations from the isoxazole H-4 proton to carbons C-3 and C-5 would confirm their assignments. Similarly, correlations from naphthalenyl protons to the isoxazole C-3 would firmly establish the connectivity between the two ring systems. The application of these techniques has been demonstrated in the structural elucidation of other complex naphthalenyl-containing heterocyclic systems. mdpi.com

Vibrational Spectroscopy for Molecular Fingerprinting

The IR spectrum of Isoxazole, 5-chloro-3-(2-naphthalenyl)- would display characteristic absorption bands corresponding to its specific structural features.

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond within the isoxazole ring is a key diagnostic peak, typically appearing in the range of 1570-1650 cm⁻¹. For example, 5-(3'-Chlorophenyl)3-phenylisoxazole shows a C=N stretch at 1511 cm⁻¹. rjpbcs.com

Aromatic C=C Stretching: Multiple sharp bands corresponding to the carbon-carbon stretching vibrations within the naphthalenyl ring are expected between 1450 and 1600 cm⁻¹.

N-O Stretching: The stretching of the nitrogen-oxygen bond in the isoxazole ring usually gives rise to an absorption in the 1300-1410 cm⁻¹ region. rjpbcs.com

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a strong absorption in the fingerprint region, typically around 700-800 cm⁻¹. In 5-(3'-Chlorophenyl)3-phenylisoxazole, this band is observed at 719 cm⁻¹. rjpbcs.com

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted naphthalenyl ring will appear as strong bands in the 650-900 cm⁻¹ region, and their exact positions can provide information about the substitution pattern.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns. For Isoxazole, 5-chloro-3-(2-naphthalenyl)-, the nominal molecular weight is 229 g/mol .

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₃H₈ClNO. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom, with two major peaks for the molecular ion: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. mdpi.com

Electron ionization (EI) would likely lead to fragmentation. The molecular ion (m/z ≈ 229/231) is expected to be prominent. Key fragmentation pathways could include the loss of a chlorine atom, the cleavage of the isoxazole ring, or the fragmentation of the naphthalenyl moiety, providing further structural confirmation. The mass spectrum for the isomeric 5-chloro-3-phenyl-2,1-benzisoxazole (B48209) shows a strong molecular ion peak, confirming the stability of the chlorinated heterocyclic system under EI conditions. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio to a very high degree of accuracy. While comprehensive public data on the high-resolution mass spectrum of Isoxazole, 5-chloro-3-(2-naphthalenyl)- is not extensively detailed in readily available literature, the characterization of similar isoxazole analogues is frequently achieved using this method.

In typical analyses of related compounds, HRMS is employed to confirm the successful synthesis and purity of the target molecule. For Isoxazole, 5-chloro-3-(2-naphthalenyl)-, with a molecular formula of C₁₃H₈ClNO, the expected exact mass would be calculated and compared against the experimentally determined value. This comparison, usually within a few parts per million (ppm), provides unambiguous confirmation of the compound's elemental formula. The fragmentation pattern observed in the mass spectrum would further elucidate the structural integrity, showing characteristic cleavages of the isoxazole ring and the naphthalene (B1677914) moiety.

Table 1: Theoretical Mass Data for Isoxazole, 5-chloro-3-(2-naphthalenyl)-

| Parameter | Value |

| Molecular Formula | C₁₃H₈ClNO |

| Monoisotopic Mass | 229.0294 g/mol |

| Calculated m/z [M+H]⁺ | 230.0367 |

This table presents theoretical data, as specific experimental HRMS results for this compound are not widely published.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. At present, the specific crystal structure of Isoxazole, 5-chloro-3-(2-naphthalenyl)- has not been deposited in public crystallographic databases.

However, crystallographic studies on analogous 3,5-disubstituted isoxazoles reveal common structural features. The isoxazole ring is typically planar, and the dihedral angle between this ring and the substituent at the 3-position (in this case, the naphthalene group) is a key conformational parameter. Intermolecular interactions, such as π-π stacking of the aromatic naphthalene rings and halogen bonding involving the chlorine atom, would be anticipated to play a significant role in the crystal packing of this compound. The determination of its crystal structure would be invaluable for understanding its solid-state properties and for computational modeling studies.

Electronic Absorption Spectroscopy for Chromophoric Analysis

Electronic absorption spectroscopy, commonly known as UV-Visible spectroscopy, is utilized to investigate the electronic transitions within a molecule and to characterize its chromophoric systems. The UV-Vis spectrum of Isoxazole, 5-chloro-3-(2-naphthalenyl)- is expected to be dominated by the extended π-conjugated system formed by the naphthalene ring and the isoxazole moiety.

Table 2: Expected UV-Visible Absorption Characteristics for Isoxazole, 5-chloro-3-(2-naphthalenyl)-

| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |

| π → π | 250 - 350 | Naphthalene and Isoxazole Rings |

| n → π | > 300 (typically weak) | Isoxazole Ring (heteroatoms) |

This table is based on the analysis of structurally related compounds and general principles of electronic spectroscopy.

Computational Chemistry and Theoretical Investigations of Isoxazole, 5 Chloro 3 2 Naphthalenyl

Molecular Modeling and Simulation Techniques

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For Isoxazole (B147169), 5-chloro-3-(2-naphthalenyl)-, these methods are essential for determining its most stable three-dimensional structure.

A fundamental step in computational chemistry is geometry optimization , a process that locates the minimum energy structure of a molecule. irjweb.commdpi.com This involves calculating the forces on each atom and adjusting their positions until a stable equilibrium geometry (a minimum on the potential energy surface) is found. The resulting optimized structure provides key data such as bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com For the isoxazole ring within the target molecule, these parameters define its planarity and relationship to its substituents.

Table 3: Typical Calculated Geometric Parameters for a Substituted Isoxazole Ring

| Parameter | Description | Typical Value (DFT) |

|---|---|---|

| O1-N2 Bond Length | Length of the weak N-O bond | ~1.42 Å |

| N2-C3 Bond Length | Bond between nitrogen and carbon | ~1.31 Å |

| C3-C4 Bond Length | Carbon-carbon bond in the ring | ~1.43 Å |

| C4-C5 Bond Length | Carbon-carbon bond in the ring | ~1.35 Å |

| C5-O1 Bond Length | Bond between carbon and oxygen | ~1.36 Å |

| O1-N2-C3 Angle | Angle within the isoxazole ring | ~109° |

| N2-C3-C4 Angle | Angle within the isoxazole ring | ~113° |

| C3-C4-C5 Angle | Angle within the isoxazole ring | ~105° |

| C4-C5-O1 Angle | Angle within the isoxazole ring | ~109° |

Note: These are representative values for an isoxazole ring and can vary based on substituents and the computational method used.

Molecular Dynamics Simulations for Molecular Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules over time. For isoxazole derivatives, MD simulations provide critical insights into their conformational flexibility, stability, and interaction dynamics with biological macromolecules. mdpi.commdpi.com In the context of Isoxazole, 5-chloro-3-(2-naphthalenyl)-, MD simulations can elucidate how the molecule behaves in a solvated environment and when bound to a protein's active site.

Simulations can track the conformational changes of the molecule, revealing the accessible rotational states of the naphthalenyl group relative to the isoxazole core. This is crucial for understanding how the molecule adapts its shape to fit into a binding pocket. nih.gov Furthermore, MD simulations are instrumental in assessing the stability of a ligand-protein complex. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can determine if the binding pose predicted by molecular docking is stable. mdpi.com A stable complex is characterized by minimal fluctuations in RMSD after an initial equilibration period. mdpi.com

These simulations also map out the intricate network of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The persistence of these interactions throughout the simulation provides a measure of their strength and importance for binding affinity. For instance, studies on similar bicyclic compounds have shown that the stability of the system and the adjustment of the ligand's position within the binding site can be confirmed through RMSD plots. mdpi.com

| Parameter | Description | Typical Finding in Isoxazole Derivatives |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time, indicating conformational stability. | Low and stable RMSD values (< 2 Å) for the ligand-protein complex suggest a stable binding mode. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds involving the isoxazole nitrogen or oxygen atoms indicate key interactions for binding. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule accessible to a solvent, indicating changes in exposure upon binding. | A decrease in SASA upon binding confirms the ligand is buried within the protein's active site. |

| Radius of Gyration (Rg) | Measures the compactness of the molecule or complex. | Stable Rg values suggest the overall shape and folding of the protein are maintained upon ligand binding. |

Prediction of Chemical Reactivity and Elucidation of Reaction Mechanisms

Computational chemistry offers powerful tools for predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. For Isoxazole, 5-chloro-3-(2-naphthalenyl)-, theoretical calculations can identify sites susceptible to nucleophilic or electrophilic attack, predict reaction pathways, and determine the stability of intermediates and transition states.

The isoxazole ring itself is a key functional group. The nitrogen and oxygen heteroatoms influence the electron distribution across the ring. The 5-chloro substituent is a significant feature; the chlorine atom is an electron-withdrawing group and a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. mdpi.com Computational models can calculate the electrostatic potential surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carbon atom attached to the chlorine is expected to be electrophilic and thus a primary site for nucleophilic attack. mdpi.com

Furthermore, isoxazoles can participate in cycloaddition reactions. nih.gov Theoretical studies can model the feasibility of such reactions by calculating the activation energies associated with different pathways. Direct chemical dynamics simulations have been used to study the fragmentation chemistry of deprotonated isoxazoles, revealing a variety of reaction products and pathways. nih.gov Such simulations provide detailed, atom-level mechanisms for dissociation. nih.gov For example, studies on 5-nitroisoxazoles show they readily undergo SNAr reactions with various bis(nucleophiles). mdpi.com This suggests that the 5-chloro position in the title compound would be similarly reactive.

Quantitative Structure-Property Relationship (QSPR) Modeling of Isoxazole Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties and biological activities of chemical compounds based on their molecular structures. researchgate.netnih.gov For a series of isoxazole derivatives, QSPR/QSAR studies can identify the key structural features that govern a desired property, such as binding affinity to a biological target. mdpi.comtandfonline.com

A typical QSAR study involves generating molecular descriptors for a set of isoxazole compounds with known activities. These descriptors quantify various aspects of the molecule's structure, including steric, electronic, and hydrophobic properties. mdpi.com Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity.

For Isoxazole, 5-chloro-3-(2-naphthalenyl)-, its structural features would be quantified by descriptors in a QSPR model. For example:

Hydrophobicity: The naphthalenyl group would contribute significantly to a high hydrophobicity value (e.g., LogP).

Electronic Properties: The electronegative chlorine atom and the aromatic system influence descriptors like dipole moment and electrostatic charges on atoms.

Steric Properties: The bulky naphthalenyl group would be reflected in descriptors related to molecular size and shape.

Contour maps generated from 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can visualize the regions around the isoxazole scaffold where certain properties are favorable or unfavorable for activity. mdpi.com For instance, a model might show that a bulky, hydrophobic group at the 3-position (like the naphthalenyl group) is beneficial for activity, while an electronegative group at the 5-position (like the chloro group) is also crucial. mdpi.com

| Descriptor Class | Example Descriptor | Relevance to Isoxazole, 5-chloro-3-(2-naphthalenyl)- |

|---|---|---|

| Electronic | Partial Atomic Charges | The electronegative Cl, N, and O atoms create specific charge distributions important for electrostatic interactions. |

| Steric | Molecular Volume | The large naphthalenyl group results in a significant molecular volume, influencing how the molecule fits into a binding site. |

| Hydrophobic | LogP | The aromatic naphthalenyl moiety contributes to a high LogP value, favoring hydrophobic interactions. mdpi.com |

| Topological | Wiener Index | Describes the branching and connectivity of the molecular structure. |

In Silico Studies of Molecular Recognition and Intermolecular Interactions

In silico methods are fundamental to understanding how small molecules like Isoxazole, 5-chloro-3-(2-naphthalenyl)- recognize and interact with biological targets. These computational techniques provide a detailed view of intermolecular interactions at the atomic level, guiding the design of more potent and selective compounds.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov For Isoxazole, 5-chloro-3-(2-naphthalenyl)-, docking simulations are used to place the molecule into the binding site of a target protein (e.g., an enzyme or receptor) and score the resulting poses based on their predicted binding affinity. nih.gov

The process begins with the three-dimensional structures of the ligand (the isoxazole derivative) and the protein target. The docking algorithm then explores a vast number of possible binding poses, evaluating each one using a scoring function. ekb.eg This function estimates the free energy of binding, with lower scores typically indicating more favorable interactions. mdpi.com Docking studies on various isoxazole-containing compounds have successfully predicted their binding modes and helped rationalize their biological activities. nih.gov These studies are crucial for identifying key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that anchor the ligand in the active site. mdpi.comresearchgate.net

The output of a molecular docking simulation is a set of predicted binding poses, each with an associated binding energy score. Analysis of the top-ranked pose for Isoxazole, 5-chloro-3-(2-naphthalenyl)- can reveal its specific binding mode. For example, the naphthalenyl group might be predicted to sit in a deep hydrophobic pocket of the protein, while the isoxazole core and its chloro substituent might form more specific interactions with polar residues at the protein surface.

The predicted interaction energies provide a quantitative estimate of the binding affinity. These energies are calculated by the scoring function, which considers factors like electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding. While these scores are approximations, they are highly useful for ranking different compounds in a series and prioritizing them for synthesis and experimental testing. For instance, a docking study might compare the binding energy of the title compound with that of a known inhibitor to predict its potential potency.

The specific substituents on the isoxazole ring play a critical role in defining the molecule's interaction profile. nih.govsemanticscholar.org In Isoxazole, 5-chloro-3-(2-naphthalenyl)-, both the chloro and naphthalenyl groups are expected to make significant contributions to binding.

Chloro Substituent: The chlorine atom at the 5-position influences the molecule's properties in several ways. Its electron-withdrawing nature affects the electronic distribution of the isoxazole ring, potentially modulating its ability to form hydrogen bonds or other electrostatic interactions. nih.gov The chlorine atom itself can act as a weak hydrogen bond acceptor. Furthermore, halogen bonding, a non-covalent interaction involving a halogen atom, could also play a role in stabilizing the ligand-protein complex. Studies on related compounds have demonstrated that chloro substitutions on the aromatic rings can significantly enhance biological activity. nih.gov

Advanced Applications of Isoxazole Derivatives in Chemical Science

Role as Versatile Synthetic Intermediates for Complex Molecule Synthesis

The 5-chloroisoxazole moiety, as seen in 5-chloro-3-(2-naphthalenyl)isoxazole, is a highly effective and versatile precursor in the synthesis of complex molecules. Its utility stems from the susceptibility of the isoxazole (B147169) ring to undergo rearrangement under specific catalytic conditions, providing access to other highly reactive and synthetically valuable structures.

A primary transformation involves the iron(II)-catalyzed isomerization of 5-chloroisoxazoles into 2H-azirine-2-carbonyl chlorides. nih.govmdpi.com This reaction is significant because it converts a stable aromatic heterocycle into a strained, three-membered ring system containing a reactive acid chloride function. This intermediate is not typically isolated but is generated in situ and immediately reacted with a variety of nucleophiles. nih.govbeilstein-journals.org This one-pot process allows for the efficient construction of a diverse library of complex molecules.

The reaction of the intermediate 2H-azirine-2-carbonyl chlorides with nitrogen, oxygen, and sulfur-based nucleophiles leads to the formation of a wide array of 2H-azirine derivatives. mdpi.com For instance, treatment with amines yields 2H-azirine-2-carboxamides, reaction with alcohols or phenols produces 2H-azirine-2-carboxylates (esters), and exposure to thiols results in 2H-azirine-2-carbothioates (thioesters). mdpi.com Furthermore, hydrolysis of the azirine-2-carbonyl chloride intermediate provides a straightforward route to non-natural 2H-azirine-2-carboxylic acids, which have been investigated for their biological activities. nih.govrsc.org

The following table summarizes the key transformations of 5-chloroisoxazoles, highlighting their role as versatile synthetic intermediates.

| Starting Material Class | Key Intermediate | Nucleophile | Final Product Class | Reference |

|---|---|---|---|---|